molecular formula C18H21N7 B12227028 2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12227028
M. Wt: 335.4 g/mol
InChI Key: MEUIYLDWDWESNH-UHFFFAOYSA-N
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Description

2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with pyrrolidine and piperazine groups, as well as a pyridine ring with a carbonitrile group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and pyridine intermediates. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine to form the pyrrolidinyl-pyrimidine intermediate . This intermediate is then reacted with piperazine and subsequently coupled with a pyridine-4-carbonitrile derivative under specific conditions, such as the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. It can act as an antagonist or modulator of various receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C18H21N7/c19-13-15-3-4-20-16(11-15)24-7-9-25(10-8-24)18-12-17(21-14-22-18)23-5-1-2-6-23/h3-4,11-12,14H,1-2,5-10H2

InChI Key

MEUIYLDWDWESNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N

Origin of Product

United States

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